molecular formula C18H20N2O3 B12909141 Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate CAS No. 62515-77-9

Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate

Cat. No.: B12909141
CAS No.: 62515-77-9
M. Wt: 312.4 g/mol
InChI Key: DMQAXQPVHKEAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate (C18H20N2O3), a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety linked to a dihydropyridine structure, which is known for its biological relevance. The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carbonyl and ester functionalities under controlled conditions. For instance, a common synthetic route includes using ethyl 1H-indole-2-carboxylate and various amines to form the target compound through a series of condensation reactions .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound has shown activity against cervical (HeLa), lung (A549), breast (MCF-7), skin (A375), and kidney (786-O) cancer cells.
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, in MCF-7 cells, treatment with the compound resulted in an increase in early apoptosis from 0.47% to 25.44% and late apoptosis from 0.18% to 18.11% .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit key kinases involved in cancer progression:

Kinase TargetIC50 Value (µM)Reference
EGFR0.12 ± 0.50
VEGFR-20.79 ± 0.14
CDK-20.15 ± 0.60

These findings suggest that this compound may act as a multitarget agent, potentially enhancing its therapeutic efficacy.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that indole-based compounds can exert neuroprotective effects. This compound has been shown to interact with cholinergic pathways, which are crucial for cognitive function:

  • Cholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized a series of indole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited promising anticancer activity through the modulation of apoptotic pathways .

Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of indole derivatives highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This compound was noted for its capacity to enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival .

Properties

CAS No.

62515-77-9

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-[5-(1H-indole-2-carbonyl)-3,4-dihydro-2H-pyridin-1-yl]acetate

InChI

InChI=1S/C18H20N2O3/c1-2-23-17(21)12-20-9-5-7-14(11-20)18(22)16-10-13-6-3-4-8-15(13)19-16/h3-4,6,8,10-11,19H,2,5,7,9,12H2,1H3

InChI Key

DMQAXQPVHKEAMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCCC(=C1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.